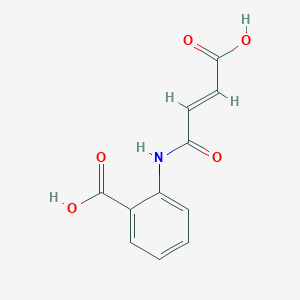
2-(3-Carboxyprop-2-enoylamino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Carboxyprop-2-enoylamino)benzoic acid is a chemical compound with the molecular formula C₁₁H₉NO₅ and a molecular weight of 235.1980 g/mol . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . The compound is known for its unique structure, which includes both carboxylic acid and amide functional groups.
Vorbereitungsmethoden
The synthesis of 2-(3-Carboxyprop-2-enoylamino)benzoic acid can be achieved through several routes. One common method involves the reaction of cis-butenedioic anhydride with anthranilic acid . The reaction conditions typically require a controlled environment to ensure the proper formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
2-(3-Carboxyprop-2-enoylamino)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(3-Carboxyprop-2-enoylamino)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: While not intended for therapeutic use, it can be used in research to understand biochemical pathways and potential drug targets.
Industry: The compound may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 2-(3-Carboxyprop-2-enoylamino)benzoic acid exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to bind to proteins and other biomolecules, influencing their function and activity. The exact pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
2-(3-Carboxyprop-2-enoylamino)benzoic acid can be compared to other similar compounds, such as:
Anthranilic acid: A precursor in its synthesis, anthranilic acid has similar functional groups but lacks the extended conjugation present in this compound.
Cis-butenedioic anhydride: Another precursor, this compound is involved in the synthesis but has different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
62530-49-8 |
|---|---|
Molekularformel |
C11H9NO5 |
Molekulargewicht |
235.19 g/mol |
IUPAC-Name |
2-[[(Z)-3-carboxyprop-2-enoyl]amino]benzoic acid |
InChI |
InChI=1S/C11H9NO5/c13-9(5-6-10(14)15)12-8-4-2-1-3-7(8)11(16)17/h1-6H,(H,12,13)(H,14,15)(H,16,17)/b6-5- |
InChI-Schlüssel |
QRJVIZCSCVUXBG-WAYWQWQTSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C=CC(=O)O |
Isomerische SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)/C=C\C(=O)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















